molecular formula C16H19ClN4S B12240022 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine

2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B12240022
M. Wt: 334.9 g/mol
InChI Key: AZDMGWISCRVLCK-UHFFFAOYSA-N
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Description

Overview of Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives constitute a cornerstone of medicinal chemistry due to their inherent bioisosteric properties and structural compatibility with biological targets. The six-membered aromatic ring containing two nitrogen atoms enables diverse substitution patterns, facilitating interactions with enzymes, receptors, and nucleic acids. Over 60% of FDA-approved small-molecule drugs containing nitrogen heterocycles incorporate pyrimidine or its fused analogs, particularly in anticancer and antimicrobial therapies. Modern synthetic strategies emphasize regioselective functionalization at the 2-, 4-, and 6-positions to optimize pharmacological profiles while minimizing off-target effects.

Structural Significance of Piperazine and Sulfanyl Moieties

The 4-methylpiperazin-1-yl group at position 4 of the pyrimidine ring enhances water solubility and provides a protonatable nitrogen for salt formation, critical for improving oral bioavailability. Piperazine derivatives exhibit conformational flexibility, enabling adaptation to binding pockets in biological targets such as kinase enzymes and G-protein-coupled receptors. The sulfanyl (-S-) linker at position 2 introduces metabolic stability compared to oxygen analogs, while the thioether bond participates in hydrophobic interactions with cysteine residues in target proteins.

Relevance of Chlorobenzyl Substitution in Heterocyclic Chemistry

The 2-chlorobenzyl group attached via the sulfanyl moiety contributes to three key properties:

  • Electron-withdrawing effects : The chlorine atom increases the electrophilicity of the pyrimidine ring, enhancing hydrogen-bonding capacity with biological targets.
  • Lipophilicity modulation : The aromatic benzyl group improves membrane permeability, with logP values typically increasing by 0.8–1.2 units compared to non-substituted analogs.
  • Stereoelectronic steering : Ortho-chlorine substitution creates a dihedral angle of 58–62° relative to the pyrimidine plane, optimizing binding to planar active sites in enzymes like dihydrofolate reductase.

Scope and Objectives of Research on 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine

Current research priorities for this compound focus on three areas:

  • Synthetic optimization : Developing atom-economical routes for large-scale production
  • Structure-activity relationship (SAR) studies : Evaluating the impact of:
    • Methyl group position on the piperazine ring
    • Chlorine substitution patterns on the benzyl group
    • Sulfanyl linker length
  • Target identification : Screening against kinase families (e.g., JAK2, EGFR) and microbial folate pathways.

Historical Context and Literature Survey of Related Compounds

Comparative analysis with structural analogs reveals key trends:

Compound Substitutions Biological Activity Reference
Imatinib 4-methylpiperazine BCR-ABL kinase inhibition
Pyrimethamine 2,4-diaminopyrimidine Antimalarial
4-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylpyrimidine Dual chlorobenzyl/piperazine Anticancer (IC50 = 1.8 μM)

The combination of chlorobenzyl and piperazine groups in pyrimidine derivatives first appeared in patent literature from 2015–2018, with subsequent optimization focusing on reducing hERG channel affinity while maintaining target potency.

Properties

Molecular Formula

C16H19ClN4S

Molecular Weight

334.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C16H19ClN4S/c1-20-8-10-21(11-9-20)15-6-7-18-16(19-15)22-12-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3

InChI Key

AZDMGWISCRVLCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Step 1: Substitution at Position 4

Objective : Introduce the 4-methylpiperazinyl group via SNAr at the 4-chloro site.

Parameter Details Reference
Starting Material 2,4-Dichloropyrimidine
Reagents 4-Methylpiperazine, Triethylamine (base)
Solvent Propanol or DMF
Conditions Microwave irradiation (120–140°C, 15–30 min) or Reflux (6–8 hr)
Yield ~50–60% (estimated based on analogous reactions)

Procedure :

  • Dissolve 2,4-dichloropyrimidine in propanol or DMF.
  • Add 4-methylpiperazine (2 eq) and triethylamine (1 eq).
  • Heat under microwave or conventional reflux.
  • Extract the product 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine using ethyl acetate and purify via column chromatography.

Step 2: Thiolation at Position 2

Objective : Replace the 2-chloro group with 2-chlorobenzylthiol.

Parameter Details Reference
Starting Material 4-(4-Methylpiperazin-1-yl)-2-chloropyrimidine
Reagents 2-Chlorobenzylthiol, K₂CO₃ (base)
Solvent DMF or THF
Conditions Reflux (6–8 hr) under inert atmosphere (N₂)
Yield ~60–70% (estimated based on analogous reactions)

Procedure :

  • Dissolve the intermediate in DMF or THF.
  • Add 2-chlorobenzylthiol (1.2 eq) and K₂CO₃ (1 eq).
  • Reflux under nitrogen to prevent oxidation.
  • Isolate the product 2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine via ethyl acetate extraction and recrystallization.

Key Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

  • Step 1 : The 4-chloro group undergoes SNAr with 4-methylpiperazine, facilitated by electron-withdrawing effects of the pyrimidine ring.
  • Step 2 : The 2-chloro group reacts with 2-chlorobenzylthiolate (generated in situ by K₂CO₃), displacing chloride to form the thioether bond.

Oxidation Considerations

Critical Analysis of Reaction Conditions

Factor Impact on Reaction Efficiency Optimal Parameters
Base Strength Enhances thiol nucleophilicity but risks side reactions K₂CO₃ (mild, non-polar)
Temperature Accelerates kinetics but may degrade intermediates 80–100°C (reflux of DMF/THF)
Solvent Polarity Affects solubility of reactants and intermediates Polar aprotic (DMF, THF)

Purification and Characterization

Technique Application Reference
Column Chromatography Isolate product from by-products (e.g., disulfides)
NMR Spectroscopy Confirm pyrimidine proton shifts (δ 7.3–8.5 ppm) and thioether
HPLC Quantify purity (>95%)

Comparative Analysis of Alternative Routes

Route Advantages Limitations
Microwave-Assisted Faster reaction times (15–30 min) Limited scalability for bulk synthesis
Conventional Reflux Higher yields, reproducibility Longer reaction times (6–8 hr)

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a nucleophilic leaving group, enabling displacement reactions. Key examples include:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Oxidative Sulfonation H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH (glacial)Sulfonyl (-SO<sub>2</sub>-) derivatives85–92%
Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFThioether derivatives70–78%

These reactions are critical for modifying the compound’s electronic properties and bioavailability .

Oxidation

The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) under controlled conditions:

  • Sulfoxide formation : H<sub>2</sub>O<sub>2</sub>/CH<sub>3</sub>COOH (1:2 ratio, 24 hr, RT) yields mono-oxidized products .

  • Sulfone formation : Excess H<sub>2</sub>O<sub>2</sub> (48 hr, 50°C) drives complete oxidation to sulfones .

Reduction

The pyrimidine ring undergoes selective reduction:

  • Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the C=N bond, generating dihydropyrimidine derivatives.

Electrophilic Aromatic Substitution

The pyrimidine ring participates in electrophilic substitutions at the C-5 position due to electron-rich nitrogen atoms directing reactivity:

ReactionReagentsPosition ModifiedOutcome
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-55-Nitro derivatives
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/FeC-55-Chloro or 5-bromo analogs

These modifications enhance interactions with biological targets like kinase enzymes .

Piperazine Functionalization

The 4-methylpiperazine moiety undergoes:

  • N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

  • Protonation : Forms water-soluble salts under acidic conditions (e.g., HCl), improving pharmacokinetics.

Biological Activity Correlations

Structural modifications directly impact biological efficacy:

Modification SiteBiological EffectIC<sub>50</sub> (nM)Source
Sulfonyl group Enhanced kinase inhibition (CDK4/6, FGFR)12–18 nM
Chlorobenzyl Improved lipophilicity and cell membrane penetrationN/A
Piperazine Modulated solubility and receptor binding (e.g., serotonin/dopamine receptors)22–45 nM

Stability Under Physiological Conditions

  • Hydrolytic Stability : Resists hydrolysis at pH 7.4 (t<sub>1/2</sub> > 24 hr).

  • Photodegradation : UV light (254 nm) induces decomposition via C-S bond cleavage (t<sub>1/2</sub> = 4.2 hr) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine is C16H19ClN4S, with a molecular weight of approximately 334.9 g/mol. The compound features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a piperazine moiety, contributing to its biological activity.

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Several studies have investigated the antitumor properties of pyrimidine derivatives, including this compound. Research indicates that modifications in the piperazine and pyrimidine structures can enhance cytotoxicity against cancer cell lines.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine exhibited significant inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
  • Antidepressant and Anxiolytic Effects :
    • Compounds with piperazine structures are often explored for their effects on serotonin receptors, which are crucial in treating depression and anxiety disorders.
    • Case Study : In preclinical trials, derivatives showed promising results in reducing anxiety-like behaviors in rodent models, indicating that this compound could be a candidate for further development in psychiatric pharmacotherapy .
  • Antimicrobial Activity :
    • The sulfanyl group in this compound may enhance its ability to interact with microbial enzymes, potentially leading to antimicrobial effects.
    • Data Table :
      Compound NameActivity TypeTested StrainsResult
      2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidineAntimicrobialE. coli, S. aureusInhibitory effect observed

Pharmacological Insights

  • Mechanism of Action :
    • The compound's action mechanism involves modulation of neurotransmitter systems and inhibition of specific enzymes related to cancer cell proliferation.
    • Research Findings : In vitro studies have shown that the compound can inhibit the activity of certain kinases involved in cell signaling pathways critical for tumor growth .
  • Safety Profile :
    • Toxicological assessments indicate that while the compound exhibits therapeutic potential, further investigations into its safety and side effects are necessary.
    • Case Study : A comprehensive toxicity study highlighted dose-dependent effects on liver enzymes, suggesting careful dose management during therapeutic applications .

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Biological Activity

2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine (C16H19ClN4S) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine is characterized by the presence of a chlorobenzyl group and a piperazine moiety attached to a pyrimidine ring. The compound's properties are summarized in the table below:

PropertyValue
Molecular FormulaC16H19ClN4S
Molecular Weight334.86 g/mol
CAS Number25251903
SMILESClCc1ccccc1SSc2ncnc(NC3CCNCC3)c2

Research indicates that this compound exhibits multiple biological activities, primarily through the inhibition of various enzymes and receptors. The following mechanisms have been identified:

  • Inhibition of Enzyme Activity : Studies suggest that the compound may act as an inhibitor of certain kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases.
  • Antimicrobial Activity : Preliminary data indicate that it possesses antibacterial properties, potentially effective against specific strains of bacteria.

Antimicrobial Activity

In vitro studies have demonstrated that 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine exhibits significant antibacterial activity. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Properties

Recent investigations have highlighted the compound's potential in cancer therapy. It has been observed to induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent. Specific findings include:

  • Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited cytotoxic effects with IC50 values indicating potent activity.

Case Studies

  • Study on Antibacterial Effects : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values of 0.5 µg/mL and 1 µg/mL, respectively, demonstrating its potential as a broad-spectrum antibacterial agent.
  • Anticancer Activity Assessment : In a recent experimental study involving MCF-7 cells, treatment with 10 µM of the compound resulted in a significant decrease in cell viability (around 70%), indicating its efficacy as a potential chemotherapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with three structurally related analogs from the literature:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target: 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine - 2-position: (2-Chlorobenzyl)sulfanyl
- 4-position: 4-Methylpiperazin-1-yl
C₁₆H₁₉ClN₄S 346.87 Sulfanyl group (lipophilic), 4-methylpiperazine (solubility enhancer)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - 6-position: 4-Methanesulfonyl-piperazin-1-ylmethyl
- 2-position: 2-Methylbenzoimidazol-1-yl
- 4-position: Morpholine
C₂₄H₂₈N₈O₂S₂ 494.19 (MH⁺) Sulfonyl group (polar), morpholine ring, larger heterocyclic core
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine Pyrimidin-4-amine - 2-position: 4-(2-Chlorophenyl)piperazin-1-yl
- 5-position: 4-Ethylbenzenesulfonyl
C₂₂H₂₄ClN₅O₂S 473.98 Sulfonyl group, ethylbenzenesulfonyl (bulkier), multiple aromatic substitutions
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine - 2-position: 4-(3-Chlorobenzenesulfonyl)piperazin-1-yl
- 4-position: Methyl
- 6-position: 4-Methylpiperazin-1-yl
C₂₀H₂₇ClN₆O₂S 451.00 Dual piperazine substituents, sulfonyl group, methyl substitution at pyrimidine

Key Differences and Implications

The 4-methylpiperazine in the target and improves water solubility, whereas morpholine in offers a different electron-donating profile.

Substitution Patterns :

  • The target’s substituents at the 2- and 4-positions create a compact structure, while analogs like and have substitutions at 3–4 positions , increasing steric bulk and altering binding pocket interactions.

Synthetic Accessibility :

  • The target’s structure aligns with methods described in , where pyrimidine intermediates are functionalized via nucleophilic substitution or metal-catalyzed coupling. In contrast, and require multi-step sulfonylation or heterocycle fusion.

Inferred Pharmacological Properties

  • Lipophilicity : The target’s sulfanyl group may increase logP compared to sulfonyl-containing analogs, favoring blood-brain barrier penetration.
  • Solubility : The 4-methylpiperazine in the target and enhances aqueous solubility, critical for oral bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine?

  • Methodology : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, reacting 4-chloro-pyrimidine derivatives with 2-chlorobenzyl mercaptan under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfanyl group . The 4-methylpiperazine moiety is often introduced via Buchwald-Hartwig amination or palladium-catalyzed coupling. Post-synthesis purification involves column chromatography and recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is structural characterization performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (e.g., Acta Cryst. data) resolves bond lengths (e.g., C–S: ~1.75–1.82 Å) and dihedral angles, critical for understanding molecular conformation . Infrared (IR) spectroscopy identifies functional groups like C–N (1250–1350 cm⁻¹) and C–S (600–700 cm⁻¹) .

Q. What are the recommended storage and stability protocols?

  • Methodology : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfanyl group. Avoid exposure to moisture, as hydrolysis of the piperazine ring may occur. Stability tests via HPLC over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare derivatives with varied substituents. For example:

  • Replacing the 2-chlorobenzyl group with 4-chlorobenzyl reduces cytotoxicity in cancer cell lines (IC₅₀ increases from 0.8 μM to >10 μM) .
  • Substituting 4-methylpiperazine with bulkier groups (e.g., 4-ethylpiperazine) alters solubility and logP values, impacting blood-brain barrier penetration .
  • Crystallographic data (bond angles, π-π stacking) correlate with kinase inhibition potency .

Q. How can contradictory data in biological assays be resolved?

  • Methodology : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM in kinase assays) may arise from assay conditions. Standardize protocols:

  • Use consistent ATP concentrations (1 mM vs. 10 mM alters competitive inhibition).
  • Validate cell lines for target expression (e.g., Western blotting for kinase levels) .
  • Replicate studies with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What crystallographic insights explain conformational flexibility?

  • Methodology : X-ray structures reveal torsional flexibility of the sulfanyl-chlorobenzyl group (dihedral angle: 15–35°), enabling adaptive binding to protein pockets. Hydrogen bonding between the pyrimidine N and conserved kinase residues (e.g., hinge region) is critical for activity. Disorder in the piperazine ring (observed in 30% of crystals) suggests dynamic interactions .

Q. What are the best practices for assessing metabolic stability?

  • Methodology :

  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life (t₁/₂) <30 min indicates rapid metabolism, often due to piperazine N-oxidation .
  • In silico : Use QSAR models to predict cytochrome P450 interactions (e.g., CYP3A4 affinity correlates with methylpiperazine substituents) .

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